molecular formula C27H23ClO4 B4924678 2,4-dibenzoyl-3-(4-chlorophenyl)-5-hydroxy-5-methylcyclohexanone

2,4-dibenzoyl-3-(4-chlorophenyl)-5-hydroxy-5-methylcyclohexanone

Cat. No. B4924678
M. Wt: 446.9 g/mol
InChI Key: ORXBTMMYPIUXLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dibenzoyl-3-(4-chlorophenyl)-5-hydroxy-5-methylcyclohexanone, also known as U-47700, is a synthetic opioid that has gained popularity in recent years due to its potent analgesic effects. It was first synthesized in the 1970s by the pharmaceutical company Upjohn, but was never marketed for human use. Instead, it was used as a research chemical and as a tool for studying the opioid receptor system. In recent years, however, it has emerged as a popular recreational drug, leading to concerns about its safety and potential for abuse.

Mechanism of Action

2,4-dibenzoyl-3-(4-chlorophenyl)-5-hydroxy-5-methylcyclohexanone is a potent agonist of the mu opioid receptor, which is responsible for mediating the analgesic effects of opioids. When 2,4-dibenzoyl-3-(4-chlorophenyl)-5-hydroxy-5-methylcyclohexanone binds to the mu opioid receptor, it activates a signaling cascade that leads to the inhibition of neurotransmitter release and the reduction of pain perception. It also produces feelings of euphoria and sedation, which are responsible for its abuse potential.
Biochemical and Physiological Effects:
2,4-dibenzoyl-3-(4-chlorophenyl)-5-hydroxy-5-methylcyclohexanone has a number of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and pupillary constriction. It also has the potential to produce dependence and addiction, as well as a range of other adverse effects such as nausea, vomiting, and constipation.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4-dibenzoyl-3-(4-chlorophenyl)-5-hydroxy-5-methylcyclohexanone in laboratory experiments is its potency and selectivity for the mu opioid receptor. This makes it a useful tool for studying the opioid receptor system and for identifying novel ligands for the mu receptor. However, its abuse potential and potential for producing adverse effects limit its usefulness in certain types of experiments, particularly those involving animal models.

Future Directions

There are a number of future directions for research on 2,4-dibenzoyl-3-(4-chlorophenyl)-5-hydroxy-5-methylcyclohexanone, including the development of novel ligands for the mu opioid receptor, the investigation of its pharmacokinetics and pharmacodynamics, and the exploration of its potential therapeutic applications. Additionally, there is a need for further research on the safety and potential for abuse of 2,4-dibenzoyl-3-(4-chlorophenyl)-5-hydroxy-5-methylcyclohexanone, particularly given its emergence as a recreational drug in recent years.

Synthesis Methods

The synthesis of 2,4-dibenzoyl-3-(4-chlorophenyl)-5-hydroxy-5-methylcyclohexanone involves several steps, starting with the reaction of 4-chlorobenzoyl chloride with 2,4-dimethoxybenzyl alcohol to form the intermediate 2,4-dimethoxybenzyl 4-chlorobenzoate. This intermediate is then reacted with 5-hydroxy-5-methylcyclohexanone in the presence of a base to form 2,4-dibenzoyl-3-(4-chlorophenyl)-5-hydroxy-5-methylcyclohexanone. The synthesis is relatively straightforward and can be carried out using standard laboratory equipment.

Scientific Research Applications

2,4-dibenzoyl-3-(4-chlorophenyl)-5-hydroxy-5-methylcyclohexanone has been used extensively in scientific research to study the opioid receptor system. Specifically, it has been used to investigate the structure-activity relationships of opioids and to identify novel ligands for the mu opioid receptor. It has also been used as a tool for studying the pharmacokinetics and pharmacodynamics of opioids.

properties

IUPAC Name

2,4-dibenzoyl-3-(4-chlorophenyl)-5-hydroxy-5-methylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClO4/c1-27(32)16-21(29)23(25(30)18-8-4-2-5-9-18)22(17-12-14-20(28)15-13-17)24(27)26(31)19-10-6-3-7-11-19/h2-15,22-24,32H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXBTMMYPIUXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(C1C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibenzoyl-5-hydroxy-5-methyl-3-(4'-chloro-phenyl)cyclohexanone

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